Formulators of topical analgesics face rapid, short-lived erythema with methyl nicotinate, while nicotinic acid fails to penetrate skin. Benzyl nicotinate (CAS 94-44-0) is the optimal rubefacient: a lipophilic pro-drug (logP 2.4) that ensures sustained, deep-tissue vasodilation without phase separation in heavy lipid bases. · Sustained release: follicle-mediated penetration delays peak effect, ideal for long-lasting warming balms. · Stability: Compatible with paraffin, lanolin, and oil-in-water emulsions; no crystallization. High purity, ready for GMP procurement.
Benzyl nicotinate (CAS 94-44-0) is a highly lipophilic ester derivative of nicotinic acid and benzyl alcohol, primarily utilized as a vasoactive and rubefacient active pharmaceutical ingredient (API) in topical formulations . Characterized by a melting point of 22–24 °C and an XLogP3 of 2.40, it presents as a light yellow viscous liquid or low-melting solid that is highly soluble in organic solvents and lipid bases . In industrial procurement, it is prioritized over standard water-soluble vitamins for its ability to act as a pro-drug, penetrating the stratum corneum to deliver sustained localized vasodilation, thereby enhancing microcirculation and tissue oxygenation without compromising formulation stability in hydrophobic matrices [REFS-1, REFS-3].
Substituting benzyl nicotinate with its parent compound, nicotinic acid, fundamentally fails in topical applications because the unesterified acid exhibits near-zero penetration through the intact stratum corneum, rendering it biologically inert in ointments[1]. Conversely, substituting with shorter-chain esters like methyl nicotinate results in a highly polar, rapid-flux profile where 80–90% of the compound penetrates almost immediately, causing an acute, short-lived erythema rather than the desired sustained vasodilation [REFS-1, REFS-2]. Furthermore, benzyl nicotinate's specific lipophilicity (logP ~2.4) is required for stable integration into heavy lipid bases (e.g., paraffin, lanolin) without phase separation, a critical processing parameter that lower-molecular-weight analogs cannot match [3].
In vitro and in vivo pharmacokinetic models demonstrate that while methyl nicotinate rapidly bypasses the stratum corneum (with 80–90% penetration in early phases), benzyl nicotinate penetrates significantly more slowly, utilizing follicular shunt pathways to create a sustained release profile [REFS-1, REFS-2]. This slower diffusion rate prevents the acute, transient flushing associated with methyl nicotinate, instead providing prolonged microcirculation enhancement [2].
| Evidence Dimension | Stratum corneum penetration rate and duration |
| Target Compound Data | Slow, sustained penetration via follicular pathways |
| Comparator Or Baseline | Methyl Nicotinate (Rapid flux, 80–90% immediate penetration) |
| Quantified Difference | Shifts the pharmacokinetic profile from an acute <1 hour spike to a prolonged, multi-hour controlled delivery |
| Conditions | In vitro glass diffusion cells and in vivo laser Doppler flowmetry on human skin |
Buyers formulating sustained-relief muscle rubs or anti-aging creams must procure benzyl nicotinate to ensure long-lasting efficacy and avoid the severe, immediate skin reddening caused by methyl nicotinate.
The esterification of nicotinic acid with benzyl alcohol is strictly required to overcome the skin's barrier function. Experimental diffusion studies show that while benzyl nicotinate successfully penetrates the viable epidermis, the parent compound (nicotinic acid) shows very little to no penetration even after 50 hours of exposure on intact skin[1]. Benzyl nicotinate acts as a lipophilic pro-drug that is subsequently metabolized into active niacin in the underlying tissue [2].
| Evidence Dimension | Transdermal absorption across intact stratum corneum |
| Target Compound Data | Effective penetration into viable epidermis |
| Comparator Or Baseline | Nicotinic Acid (Negligible penetration at 50 hours) |
| Quantified Difference | Provides >90% greater functional transdermal bioavailability through intact skin |
| Conditions | In vitro diffusion through hairless mouse skin and human epidermal models |
Procurement of the esterified benzyl form is mandatory for topical product lines, as substituting with cheaper, unesterified nicotinic acid results in complete loss of transdermal efficacy.
Chromatographic lipophilicity assessments confirm that benzyl nicotinate possesses an XLogP3 of 2.40, making it highly lipophilic . In contrast, nicotinic acid and nicotinamide exhibit logP values near or below zero, indicating high polarity [1]. This high lipophilicity allows benzyl nicotinate to be seamlessly dissolved into heavy anhydrous bases, such as white vaseline, paraffin, and lanolin, which are standard in orthopedic and rheumatic ointments [2].
| Evidence Dimension | Partition coefficient (LogP) and lipid solubility |
| Target Compound Data | XLogP3 = 2.40 |
| Comparator Or Baseline | Nicotinic Acid (LogP < 1.0) |
| Quantified Difference | LogP difference of >1.4, indicating exponentially higher lipophilicity |
| Conditions | RP-TLC chromatographic parameter assessment and standard formulation matrices |
Chemical buyers must select benzyl nicotinate for lipid-rich cosmetic and pharmaceutical emulsions to guarantee phase stability and uniform active pharmaceutical ingredient (API) distribution.
Beyond its biological applications, benzyl nicotinate serves a highly specific role in organometallic chemistry. It is utilized as a dual-functional reagent for the synthesis of benzylpalladium complexes, where it acts as both a nicotinate ligand and a benzylic group donor . Standard aliphatic esters, such as methyl or ethyl nicotinate, lack the benzyl moiety and cannot be used to generate catalysts intended for the substitution of olefins with benzylic groups .
| Evidence Dimension | Benzylic group transfer capability |
| Target Compound Data | Yields benzylpalladium complexes |
| Comparator Or Baseline | Methyl Nicotinate (Incapable of benzylic transfer) |
| Quantified Difference | Provides 100% functional benzylic group donation compared to 0% for aliphatic nicotinates |
| Conditions | Synthesis of palladium-based cross-coupling catalysts |
For industrial synthesis procurement, benzyl nicotinate is an essential, non-substitutable precursor for manufacturing specific benzyl-donating palladium catalysts.
Directly downstream of its slow, follicle-mediated penetration profile, benzyl nicotinate is the API of choice for deep-tissue warming balms. Unlike methyl nicotinate, which causes rapid and transient flushing, benzyl nicotinate provides prolonged vasodilation, making it ideal for over-the-counter muscle relaxants and joint pain therapies formulated in heavy lipid bases like lanolin and paraffin [REFS-1, REFS-2].
Leveraging its high lipophilicity (XLogP3 = 2.40), benzyl nicotinate is perfectly suited for oil-in-water emulsions and anhydrous serums. It is procured to enhance local microcirculation and oxygenation in the scalp (for hair growth stimulation) and skin (for anti-aging), where it remains stable without phase-separating or crystallizing, unlike highly polar nicotinic acid.
In chemical manufacturing, benzyl nicotinate is specifically procured as a reagent to synthesize benzylpalladium complexes. Its structure allows it to donate a benzylic group during the catalytic substitution of olefins, an application where standard aliphatic nicotinates are entirely non-functional .
Irritant